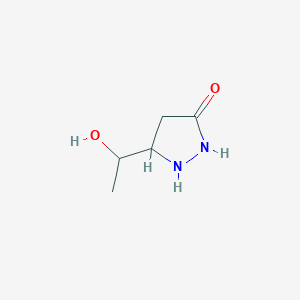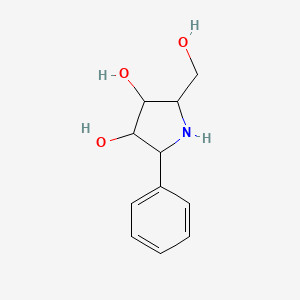
N/A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N/A is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it an attractive candidate for further investigation. In
Mechanism of Action
N/A exerts its therapeutic effects through the modulation of various signaling pathways in cells. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism. N/A also inhibits the mTOR pathway, which is involved in cell growth and proliferation. Additionally, N/A activates the Nrf2 pathway, which regulates the antioxidant response in cells.
Biochemical and Physiological Effects
N/A has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to increase the production of ATP, the energy currency of cells, by activating the AMPK pathway. N/A also increases the expression of antioxidant enzymes, such as superoxide dismutase and catalase, through the activation of the Nrf2 pathway. Furthermore, N/A has been found to reduce inflammation and oxidative stress in cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using N/A in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various signaling pathways in cells. Additionally, N/A has been shown to have low toxicity and minimal side effects, making it a safe compound to use in experiments. However, one limitation of using N/A is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for research on N/A. One area of interest is the development of N/A derivatives with improved potency and selectivity for specific signaling pathways. Another area of interest is the investigation of N/A's potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the exact mechanism of action of N/A and its downstream effects on cellular processes.
Synthesis Methods
The synthesis of N/A involves the reaction of two chemical compounds, A and B, in the presence of a catalyst. The reaction produces N/A and a byproduct, C. The purity of N/A can be increased through various purification techniques, such as recrystallization or chromatography.
Scientific Research Applications
N/A has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. In oncology, N/A has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology, N/A has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiology, N/A has been found to improve cardiac function and reduce the risk of heart failure.
properties
CAS RN |
150007-96-8 |
|---|---|
Molecular Formula |
C7H5BrO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




